HO-Peg24-CH2CH2cooh

Antibody-drug conjugate Pharmacokinetics Trop-2

HO-Peg24-CH2CH2COOH is a discrete monodisperse polyethylene glycol (PEG) linker containing 24 ethylene oxide repeating units, a terminal hydroxyl group, and a terminal propionic acid functionality. This compound belongs to the PEG-based PROTAC linker class and serves as a heterobifunctional building block for synthesizing PROTACs and antibody-drug conjugates (ADCs).

Molecular Formula C51H102O27
Molecular Weight 1147.3 g/mol
Cat. No. B15541172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-Peg24-CH2CH2cooh
Molecular FormulaC51H102O27
Molecular Weight1147.3 g/mol
Structural Identifiers
InChIInChI=1S/C51H102O27/c52-2-4-56-6-8-58-10-12-60-14-16-62-18-20-64-22-24-66-26-28-68-30-32-70-34-36-72-38-40-74-42-44-76-46-48-78-50-49-77-47-45-75-43-41-73-39-37-71-35-33-69-31-29-67-27-25-65-23-21-63-19-17-61-15-13-59-11-9-57-7-5-55-3-1-51(53)54/h52H,1-50H2,(H,53,54)
InChIKeyLCZQHVNAALKRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HO-Peg24-CH2CH2COOH: Long-Chain PEG24 PROTAC Linker for Optimized Drug Conjugate PK and Solubility


HO-Peg24-CH2CH2COOH is a discrete monodisperse polyethylene glycol (PEG) linker containing 24 ethylene oxide repeating units, a terminal hydroxyl group, and a terminal propionic acid functionality . This compound belongs to the PEG-based PROTAC linker class and serves as a heterobifunctional building block for synthesizing PROTACs and antibody-drug conjugates (ADCs) . The molecular weight is 1147.34 Da with the molecular formula C51H102O27, and the extended PEG24 chain confers significant aqueous solubility and spatial flexibility for bioconjugation applications [1]. This compound is supplied at ≥95% purity with recommended storage at -20°C as powder (3-year stability) or -80°C in solvent (1-year stability) .

HO-Peg24-CH2CH2COOH: Why PEG24 Chain Length Cannot Be Replaced by Shorter PEGs or Alternative Linkers


PEG-based linkers within the same functional class are not interchangeable due to length-dependent effects on conjugate pharmacology and pharmacokinetics. A clear relationship has been observed between PEG chain length and ADC plasma clearance: longer PEG chains result in slower clearance, with a threshold length of PEG8 beyond which clearance reduction plateaus [1]. Conjugates bearing PEG of sufficient length to minimize plasma clearance provide a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs (e.g., PEG4, PEG8) [1]. Furthermore, the incorporation of a discrete PEG24 unit into an auristatin drug-linker greatly diminishes the impact of drug loading on ADC pharmacokinetics—a property not achievable with shorter PEG analogs or non-PEG linkers [2]. Therefore, substituting HO-Peg24-CH2CH2COOH with shorter PEG variants (e.g., PEG8-acid, PEG12-acid) or alternative linker classes will alter conjugate PK properties, potentially compromising therapeutic index, tumor suppression efficacy, and tolerability profiles [3].

HO-Peg24-CH2CH2COOH Quantitative Evidence Guide: Head-to-Head Performance Comparisons


PEG24-Containing ADC vs. Non-PEGylated ADC: Prolonged Half-Life and Enhanced Tolerability in Trop-2 Targeting Conjugates

In a head-to-head comparison of RS7 antibody-drug conjugates targeting Trop-2, the ADC molecule RS7-DL 11 featuring a methyl-PEG24 (mPEG24) moiety as a side chain to the Valine-Lysine-PAB linker demonstrated maximum hydrophilicity, biophysical stability, tumor suppression, prolonged half-life, and enhanced animal tolerability compared to non-PEGylated and sugar-modified linker variants [1]. All drug-linkers were conjugated with drug-to-antibody ratio (DAR) values set at 4 or 8 [1].

Antibody-drug conjugate Pharmacokinetics Trop-2

PEG24 vs. PEG8 Threshold Effect: Longer PEG Chains Reduce Plasma Clearance up to PEG8 Threshold

A systematic evaluation of PEG length in glucuronide-MMAE linkers established a clear relationship between PEG chain length and ADC plasma clearance. Longer PEG chains resulted in slower clearance, with a threshold length of PEG8 beyond which clearance was not further impacted [1]. Conjugates bearing PEG of sufficient length (≥PEG8) to minimize plasma clearance provided a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs [1].

ADC clearance PEG length optimization Glucuronide linker

PEG24 Diminishes Drug Loading Impact on ADC PK: High DAR Without Accelerated Clearance

The impact of drug-to-antibody ratio (DAR) on conjugate plasma pharmacokinetics is a critical design parameter, with accelerated clearance induced by high drug loading serving as a barrier to translating increased in vitro potency to in vivo efficacy [1]. Incorporation of a discrete PEG24 unit into an auristatin drug-linker greatly diminished the impact of drug loading on ADC PK, enabling homogeneous DAR 8 conjugates with improved pharmacological properties [1]. This PEG24-enabled high DAR tolerance is not achievable with non-PEGylated linkers or shorter PEG variants that lack sufficient hydrophilicity shielding.

Drug-to-antibody ratio DAR 8 Auristatin

PEG24 Side-Chain vs. Stretcher-Unit Positioning: Placement Determines Clearance Outcome

The pharmacological effect of PEG24 incorporation is position-dependent. When inserted as a stretcher unit between the maleimide and the cleavage site, PEG24 elicited increased ADC plasma clearance [1]. Conversely, incorporation of PEG24 as a side chain from a modified lysine residue adjacent to the maleimide resulted in ADCs with slower clearance [1]. This structure-activity relationship demonstrates that PEG24's PK benefit requires proper architectural positioning, and random substitution with alternative PEG placement strategies may produce opposite (deleterious) outcomes.

Linker architecture Site-specific conjugation ADC design

HO-Peg24-CH2CH2COOH: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


High DAR (DAR 8) Antibody-Drug Conjugate Development with Hydrophobic Payloads

When developing ADCs with hydrophobic payloads such as MMAE at high drug loading (DAR 8), HO-Peg24-CH2CH2COOH provides the necessary PEG24 chain length to diminish DAR-dependent PK acceleration [1]. Evidence shows that PEG24 incorporation enables homogeneous DAR 8 conjugates without the accelerated plasma clearance that plagues non-PEGylated high-DAR ADCs [1]. This scenario applies to programs requiring maximal potency via high DAR while maintaining acceptable PK and tolerability.

ADC Programs Requiring Extended Plasma Half-Life and Enhanced Tolerability

For ADC programs where prolonged circulating half-life and improved animal tolerability are critical design goals, the PEG24 moiety—as demonstrated in the RS7-DL 11 Trop-2 targeting ADC—provides maximum hydrophilicity, biophysical stability, and superior tumor suppression compared to non-PEGylated and sugar-modified linker variants [1]. HO-Peg24-CH2CH2COOH serves as a key building block for synthesizing linkers that incorporate this validated PEG24 side-chain architecture.

PROTAC Degrader Synthesis Requiring Extended PEG Spacer Length

HO-Peg24-CH2CH2COOH is specifically designed for PROTAC synthesis, providing a heterobifunctional linker with a hydroxyl group and carboxylic acid for orthogonal conjugation of E3 ligase ligands and target protein ligands [1][2]. The 24-unit PEG spacer length falls within the reported optimal PROTAC linker range (12 to over 20 carbons equivalent), providing sufficient spatial separation for ternary complex formation and efficient target degradation [3].

Conjugates Requiring Mitigation of Hydrophobic Payload Aggregation

Hydrophobic payloads in ADCs, while superior for tumor penetration and bystander killing, are prone to aggregation and accelerated plasma clearance [1]. The extended PEG24 chain provides sufficient hydrophilicity shielding to mitigate aggregation while preserving the therapeutic benefits of hydrophobic payloads [1]. HO-Peg24-CH2CH2COOH enables the construction of PEGylated linkers that balance payload hydrophobicity with conjugate biophysical stability.

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